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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
inactivation of kauniolide synthase (KLS) genes using CRISPR/Cas9 technology. The primary
focus is on the successful application of this technique in chicory (Cichorium intybus), a plant
known for producing sesquiterpene lactones (STLs), including the precursor costunolide.
Inactivation of KLS, a key enzyme in the conversion of costunolide to kauniolide, leads to the
accumulation of costunolide and its conjugates, which have potential applications in medicine
and other industries.[1][2][3]

Introduction

Kauniolide synthase is a cytochrome P450 enzyme that catalyzes a crucial step in the
biosynthesis of guaianolide-type sesquiterpene lactones.[4][5] Specifically, it converts the
germacranolide costunolide into kauniolide.[5] By inactivating the genes encoding for this
enzyme, the biosynthetic pathway is blocked, leading to the accumulation of the substrate,
costunolide. This has been successfully demonstrated in chicory, where three KLS genes
(CiKLS1, CiKLS2, and CiKLS3) have been identified and targeted.[1] The CRISPR/Cas9
system offers a precise and efficient method for targeted gene inactivation, enabling the study
of gene function and the engineering of metabolic pathways.[6]
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Table 1: Editing Efficiency of CRISPR/Cas9 in Chicory
Kauniolide Synthase Genes

Gene Target Editing Efficiency (%)
CiKLS1 8.4
CiKLS2 55
CiKLS3 34

Editing efficiency was determined by bulk sequencing of PCR amplicons from a population of
protoplasts 48 hours after transfection with CRISPR/Cas9 plasmids.

Table 2: Accumulation of Costunolide and its

. . : | Chi

. . Free Costunolide (uglg Total Costunolide and
Chicory Line .
Fw) Conjugates (mgl/g FW)
Wild Type Not Detected Not Detected
1.5 + 0.54 (average across all
Al6 21+6 _ _
edited lines)
1.5 + 0.54 (average across all
A83 160 + 76

edited lines)

FW: Fresh Weight. Data represents the mean + standard deviation.[7]

Signaling Pathway and Experimental Workflow
Kauniolide Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of kauniolide from farnesyl
pyrophosphate (FPP), highlighting the role of Kauniolide Synthase.

(Farnesyl Pyrophosphate (FPP) GAO.COS o Costunolide Kauniolide Synthase (KLS) Guaianolide STLs
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Caption: Simplified kauniolide biosynthesis pathway.

CRISPRI/Cas9 Experimental Workflow for KLS Gene
Inactivation

This diagram outlines the major steps involved in the CRISPR/Cas9-mediated inactivation of
kauniolide synthase genes in chicory.
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Caption: Workflow for KLS gene inactivation in chicory.

Experimental Protocols
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sgRNA Design and Vector Construction

Objective: To design and clone sgRNAs targeting the CiKLS genes into a plant expression
vector containing the Cas9 nuclease.

Materials:

Chicory genomic DNA

» sSgRNA design software (e.g., CRISPOR, Benchling)

e PYLCRISPR/Cas9P35S-B vector

o Restriction enzymes (e.g., Bbsl)

e T4 DNA Ligase

o Competent E. coli cells

o Standard molecular cloning reagents and equipment

Protocol:

» SgRNA Design:

o lIdentify the coding sequences of the target CIKLS genes (CiKLS1, CiKLS2, CiKLS3).

o Use sgRNA design software to identify potential 20-nucleotide target sequences followed
by a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes
Cas9).

o Select sgRNAs with high on-target scores and low off-target potential. In the chicory study,
three sgRNAs were designed to target a conserved region in the first exon of all three
CiKLS genes.[6]

» Oligonucleotide Synthesis and Annealing:

o Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs
for cloning.
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o Anneal the complementary oligonucleotides to form double-stranded DNA fragments.

» Vector Preparation and Ligation:
o Digest the pYLCRISPR/Cas9P35S-B vector with the Bbsl restriction enzyme.

o Ligate the annealed sgRNA fragments into the digested vector using T4 DNA Ligase. A
two-sgRNA expression cassette can be assembled.[6]

e Transformation and Verification:
o Transform the ligation product into competent E. coli cells.

o Select positive colonies and verify the insertion of the sgRNA cassette by Sanger
sequencing.

Chicory Protoplast Isolation and Transformation

Objective: To isolate protoplasts from chicory leaves and introduce the CRISPR/Cas9 plasmids
using PEG-mediated transfection.

Materials:

» Sterile 4-6 week old in vitro chicory plants (Cichorium intybus var. sativum, e.g., cultivar
'‘Orchies’)[4]

e Enzyme solution (e.g., 1% Cellulase R-10, 0.25% Macerozyme R-10, 0.4 M mannitol, 20 mM
MES, 20 mM KCI, 10 mM CacCl2, pH 5.6)

e W5 solution (154 mM NacCl, 125 mM CaCl2, 5 mM KCI, 5 mM glucose, pH 5.8)
e MMg solution (0.4 M mannitol, 15 mM MgCI2, 4 mM MES, pH 5.7)

e PEG solution (40% (w/v) PEG 4000, 0.2 M mannitol, 0.1 M CaCl2)

e Plasmids containing Cas9 and sgRNAs

o Standard cell culture equipment
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Protocol:

e Protoplast Isolation:

[¢]

Finely chop young leaves from sterile chicory plants.

Incubate the leaf pieces in the enzyme solution in the dark with gentle shaking for 14-16
hours.[8]

[e]

[¢]

Filter the suspension through a nylon mesh (e.g., 70 um) to remove undigested tissue.

[e]

Centrifuge the filtrate to pellet the protoplasts.

o

Wash the protoplasts with W5 solution and then resuspend in MMg solution.
o PEG-mediated Transfection:

o Mix the isolated protoplasts with the CRISPR/Cas9 plasmids (e.g., 90 ug of Cas9 plasmid
and 30 pg of sgRNA plasmid for a 300 pL protoplast solution).[6][9]

o Slowly add an equal volume of PEG solution and incubate at room temperature for 15-20

minutes.[9]
o Gradually dilute the mixture with W5 solution to stop the transfection.

o Centrifuge to pellet the protoplasts and resuspend them in a suitable culture medium.

Plant Regeneration and Genotyping

Objective: To regenerate whole plants from the transformed protoplasts and identify individuals
with mutations in the KLS genes.

Materials:

e Protoplast culture and regeneration media (e.g., MC1, MC2, MC3 media as described by
Deryckere et al., 2012)[4][5]

e Genomic DNA extraction kit
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e PCR reagents and equipment

e Primers flanking the sgRNA target sites in the CiKLS genes

e Sanger sequencing or Next-Generation Sequencing (NGS) services
Protocol:

e Protoplast Culture and Plant Regeneration:

o Culture the transfected protoplasts in the dark in a liquid medium (e.g., MC1) embedded in
an alginate matrix.[4]

o After cell division and micro-calli formation, transfer the calli to a regeneration medium with
appropriate plant growth regulators.[4]

o Subculture the developing shoots to a rooting medium to obtain whole plantlets. The entire
regeneration process can take several months.[6]

e Genotyping:
o Extract genomic DNA from the leaves of regenerated plants.
o Amplify the region surrounding the sgRNA target sites in the CiKLS genes using PCR.
o Analyze the PCR products for the presence of mutations. This can be done by:
» Sanger Sequencing: To identify small insertions or deletions (indels).

» Next-Generation Sequencing (NGS): For a more quantitative assessment of editing
efficiency in a population of cells or to identify complex mutations.[7]

Metabolite Analysis

Objective: To quantify the accumulation of costunolide and its conjugates in the taproots of the
genome-edited chicory plants.

Materials:
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o Taproots from mature wild-type and genome-edited chicory plants

e Liquid nitrogen

o Extraction solvent (e.g., ethyl acetate or a hexane:ethyl acetate mixture)[6][9]

o High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

e Costunolide standard

Protocol:

e Sample Preparation:

o Harvest taproots from mature plants and immediately freeze them in liquid nitrogen.

o Grind the frozen tissue to a fine powder.

o Extraction:

o Extract the powdered tissue with the chosen solvent.

o Sonicate and centrifuge the mixture to separate the extract from the plant debris.

o Dry the extract and resuspend it in a suitable solvent for HPLC-MS analysis.

e HPLC-MS Analysis:

o Separate the metabolites in the extract using a suitable HPLC column and gradient.

o Detect and identify costunolide and its conjugates based on their retention times and
mass-to-charge ratios compared to a standard and previously reported data.[9]

o Quantify the compounds by comparing their peak areas to a standard curve of
costunolide.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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